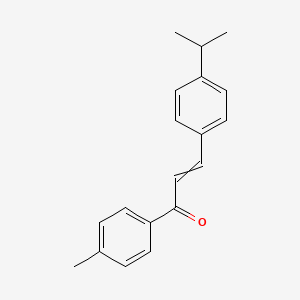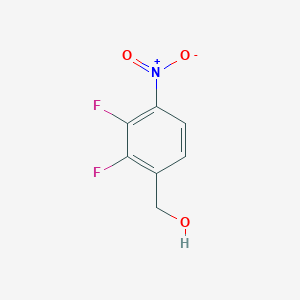
methyl 4-oxo-3,4-dihydro-2H-thiopyran-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate is a heterocyclic compound containing sulfur It is a derivative of thiopyran, which is a six-membered ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate can be synthesized through several methods. One common approach involves the treatment of dimethyl 3,3’-thiobispropanoate with sodium methoxide (NaOMe) in tetrahydrofuran (THF) solution, followed by decarboxylation in refluxing 10% aqueous sulfuric acid (H2SO4) . Another method involves the Dieckmann cyclization of diesters using sodium methoxide or sodium hydride (NaH) as a base .
Industrial Production Methods
Industrial production of methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The decarboxylation method is preferred for its simplicity and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiopyran derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the type of reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
Methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate is unique due to its sulfur-containing thiopyran ring, which imparts distinct chemical properties compared to other heterocycles. This uniqueness makes it valuable in the synthesis of sulfur-containing compounds and in applications requiring specific reactivity patterns .
Eigenschaften
CAS-Nummer |
62723-59-5 |
|---|---|
Molekularformel |
C7H8O3S |
Molekulargewicht |
172.20 g/mol |
IUPAC-Name |
methyl 4-oxo-2,3-dihydrothiopyran-5-carboxylate |
InChI |
InChI=1S/C7H8O3S/c1-10-7(9)5-4-11-3-2-6(5)8/h4H,2-3H2,1H3 |
InChI-Schlüssel |
BVMDOXHGBBKJNB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CSCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
![6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B14010176.png)
![5H-Benzo[a]phenothiazine](/img/structure/B14010177.png)








![4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14010237.png)
